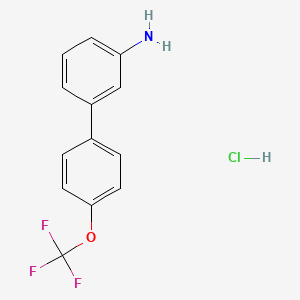

4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride

Description

BenchChem offers high-quality 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO.ClH/c14-13(15,16)18-12-6-4-9(5-7-12)10-2-1-3-11(17)8-10;/h1-8H,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFVVSWSKMVKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375323 | |

| Record name | 3-[4-(trifluoromethoxy)phenyl]aniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049736-54-0 | |

| Record name | 3-[4-(trifluoromethoxy)phenyl]aniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Trifluoromethoxy-biphenyl-3-ylamine Hydrochloride

CAS Number: 1049736-54-0

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its chemical properties, a detailed synthetic protocol, analytical characterization methods, and its applications in drug discovery, all grounded in established scientific principles.

Introduction: The Strategic Importance of a Fluorinated Biphenyl Amine

4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride is a substituted aromatic amine that has garnered significant interest in the field of drug development. Its structure, featuring a biphenyl core, is a privileged scaffold in numerous pharmaceuticals due to its rigid, planar nature which allows for precise presentation of functional groups for target interaction.

The true value of this molecule, however, lies in the strategic placement of the trifluoromethoxy (-OCF3) group and the amine (-NH2) functionality. The trifluoromethoxy group is a powerful modulator of physicochemical properties. It is highly lipophilic and strongly electron-withdrawing, which can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidative metabolism.[1] This often leads to improved pharmacokinetic profiles, a critical aspect of drug design.

The primary amine at the 3-position serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures. This combination of a stable, modifiable core with a property-enhancing substituent makes 4'-Trifluoromethoxy-biphenyl-3-ylamine a valuable starting material for the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of 4'-Trifluoromethoxy-biphenyl-3-ylamine and its hydrochloride salt are summarized below.

| Property | Value |

| IUPAC Name | (4'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-yl)amine hydrochloride |

| CAS Number | 1049736-54-0 |

| Molecular Formula | C₁₃H₁₁ClF₃NO |

| Molecular Weight | 289.68 g/mol |

| Appearance | Off-white to light yellow solid |

| Free Base CAS Number | 436150-22-0 |

| Free Base Molecular Formula | C₁₃H₁₀F₃NO |

| Free Base Molecular Weight | 253.22 g/mol |

Data compiled from multiple chemical supplier databases.

Synthesis and Purification

The most efficient and widely applicable method for the synthesis of 4'-Trifluoromethoxy-biphenyl-3-ylamine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the biphenyl core by coupling an aryl boronic acid (or its ester) with an aryl halide.

Synthetic Workflow

The logical synthetic pathway involves the coupling of 3-bromoaniline (or a protected version) with 4-(trifluoromethoxy)phenylboronic acid. The resulting biphenyl amine can then be converted to its hydrochloride salt.

Caption: Synthetic workflow for 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates.

Materials:

-

3-Bromoaniline

-

4-(Trifluoromethoxy)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Hydrochloric acid (2M in diethyl ether)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromoaniline (1.0 eq), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add toluene (10 volumes) and a 2M aqueous solution of potassium carbonate (3.0 eq).

-

Reaction: Vigorously stir the biphasic mixture and heat to 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4'-Trifluoromethoxy-biphenyl-3-ylamine.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Salt Formation: Dissolve the purified free base in a minimal amount of ethyl acetate. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride as a solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and integrity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should show characteristic signals for the aromatic protons on both phenyl rings. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR spectroscopy will confirm the presence of all 13 carbon atoms in the biphenyl core and the trifluoromethoxy group.

-

¹⁹F NMR spectroscopy will exhibit a singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound, matching the calculated values for C₁₃H₁₁ClF₃NO.

Chromatographic Purity Assessment

A combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed to determine the purity of the final product.

Representative HPLC Method:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Representative GC-MS Method (for the free base):

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (scanning from m/z 50-500) |

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride make it a valuable building block in the design of novel therapeutic agents across various disease areas.

Role as a Key Intermediate

The amine functionality serves as a versatile point of attachment for various pharmacophoric groups. Common transformations include:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides, a common linkage in drug molecules.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, another important functional group in pharmaceuticals.

-

Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.

-

N-Arylation reactions: Further functionalization of the amine through cross-coupling reactions.

Impact of the Trifluoromethoxy Group in Drug Design

The -OCF₃ group imparts several desirable properties to drug candidates:

-

Enhanced Metabolic Stability: The strong C-F bonds are resistant to enzymatic cleavage, preventing metabolic degradation at that position.

-

Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modulation of pKa: The electron-withdrawing nature of the group can influence the basicity of the nearby amine, affecting its ionization state at physiological pH.

-

Improved Target Binding: The unique electronic and steric properties of the -OCF₃ group can lead to favorable interactions with biological targets.

Visualization of Application Pathway

Caption: Synthetic diversification of 4'-Trifluoromethoxy-biphenyl-3-ylamine in drug discovery.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Toxicity: While specific toxicity data for this compound is limited, substituted anilines and biphenyls should be treated as potentially hazardous. Assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride is a strategically designed chemical entity that offers significant advantages in the field of medicinal chemistry. Its robust biphenyl core, versatile amine functionality, and property-enhancing trifluoromethoxy group provide a powerful platform for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this valuable building block in their drug discovery endeavors.

References

Sources

Synthesis of 4'-Trifluoromethoxy-biphenyl-3-ylamine Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride, a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique electronic properties and metabolic stability, while the biphenyl-amine scaffold is a privileged structure in numerous biologically active compounds. This document details a well-established three-step synthesis commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure, followed by a catalytic hydrogenation for the reduction of a nitro intermediate, and culminating in the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also insights into the rationale behind the chosen methodologies and reaction conditions.

Introduction

Substituted biphenylamines are critical pharmacophores found in a wide array of therapeutic agents, exhibiting activities ranging from kinase inhibition to anti-inflammatory effects. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, has become a prominent strategy in modern drug design. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride serves as a key intermediate for the synthesis of more complex molecules, leveraging the reactive amine handle for further derivatization.

The synthetic strategy outlined herein is designed for efficiency, scalability, and high purity of the final product, employing well-understood and reliable chemical transformations.

Overall Synthetic Scheme

The synthesis of 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride is accomplished via a three-step sequence as illustrated below.

Caption: Overall synthetic workflow for 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride.

Part 1: Synthesis of 4'-(Trifluoromethoxy)-3-nitrobiphenyl via Suzuki-Miyaura Coupling

The foundational step in this synthesis is the construction of the biphenyl scaffold. The Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.[1][2] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[3]

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromo-4-(trifluoromethoxy)benzene to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from (3-nitrophenyl)boronic acid is transferred to the palladium center. The base is crucial for activating the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established procedures for similar Suzuki couplings.[4][5]

| Reagent/Solvent | Molecular Weight | Amount | Moles | Equivalents |

| 1-Bromo-4-(trifluoromethoxy)benzene | 241.01 g/mol | 10.0 g | 41.5 mmol | 1.0 |

| (3-Nitrophenyl)boronic acid | 166.92 g/mol | 7.6 g | 45.6 mmol | 1.1 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 g/mol | 0.96 g | 0.83 mmol | 0.02 |

| Sodium Carbonate (2M solution) | 105.99 g/mol | 41.5 mL | 83.0 mmol | 2.0 |

| Toluene | - | 150 mL | - | - |

| Water | - | 50 mL | - | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 1-bromo-4-(trifluoromethoxy)benzene (10.0 g, 41.5 mmol), (3-nitrophenyl)boronic acid (7.6 g, 45.6 mmol), and toluene (150 mL).

-

Stir the mixture at room temperature to dissolve the solids.

-

Add the 2M aqueous solution of sodium carbonate (41.5 mL, 83.0 mmol) and water (50 mL).

-

Degas the mixture by bubbling nitrogen through it for 20-30 minutes.

-

Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.96 g, 0.83 mmol).

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4'-(trifluoromethoxy)-3-nitrobiphenyl as a solid.

Part 2: Synthesis of 4'-(Trifluoromethoxy)biphenyl-3-amine via Catalytic Hydrogenation

The reduction of the nitro group to a primary amine is a crucial step. Catalytic hydrogenation is a clean and efficient method for this transformation, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6][7][8] This method is highly selective for the reduction of the nitro group, leaving other functional groups intact.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.[4]

| Reagent/Solvent | Molecular Weight | Amount | Moles |

| 4'-(Trifluoromethoxy)-3-nitrobiphenyl | 283.20 g/mol | 10.0 g | 35.3 mmol |

| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |

| Methanol | - | 200 mL | - |

| Hydrogen Gas | - | 1 atm (balloon) | - |

Procedure:

-

In a 500 mL hydrogenation flask, dissolve 4'-(trifluoromethoxy)-3-nitrobiphenyl (10.0 g, 35.3 mmol) in methanol (200 mL).

-

Carefully add 10% Pd/C (1.0 g) to the solution.

-

Seal the flask, evacuate, and backfill with nitrogen gas three times.

-

Evacuate the flask again and introduce hydrogen gas (1 atm, from a balloon).

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, carefully purge the flask with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 4'-(trifluoromethoxy)biphenyl-3-amine as a solid. This product is often of sufficient purity for the next step.

Part 3: Formation of 4'-Trifluoromethoxy-biphenyl-3-ylamine Hydrochloride

The final step involves the conversion of the free amine to its hydrochloride salt. This is typically done to improve the compound's stability, crystallinity, and solubility in aqueous media, which is often advantageous for pharmaceutical applications. The reaction is a straightforward acid-base neutralization.

Experimental Protocol: Hydrochloride Salt Formation

| Reagent/Solvent | Amount |

| 4'-(Trifluoromethoxy)biphenyl-3-amine | ~9.5 g (from previous step) |

| Diethyl Ether | 200 mL |

| 2M HCl in Diethyl Ether | ~20 mL (or until precipitation is complete) |

Procedure:

-

Dissolve the crude 4'-(trifluoromethoxy)biphenyl-3-amine (~9.5 g) in diethyl ether (200 mL) in a 500 mL Erlenmeyer flask.

-

While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise.

-

A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting slurry at room temperature for 1 hour.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether (2 x 30 mL).

-

Dry the product under vacuum to afford 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride as a stable, crystalline solid.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point (MP): To assess purity.

Safety Considerations

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation reactions should be conducted with appropriate safety precautions, including the use of a blast shield and ensuring there are no nearby ignition sources.

-

Hydrochloric Acid: Concentrated HCl and its solutions are corrosive. Appropriate personal protective equipment (gloves, goggles, lab coat) should be worn.

-

Solvents: Toluene, methanol, and diethyl ether are flammable and should be handled in a fume hood away from ignition sources.

Conclusion

The synthesis of 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride can be reliably achieved through a three-step sequence involving a Suzuki-Miyaura coupling, catalytic hydrogenation, and salt formation. This guide provides detailed, field-proven protocols that can be adapted for various scales of production. The methodologies employed are robust and utilize readily available reagents, making this an accessible and efficient route for obtaining this valuable chemical intermediate.

References

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. National Institutes of Health. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. DSpace@MIT. [Link]

- A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.

- Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.

-

4'-(Trifluoromethyl)-[1,1'-Biphenyl]-4-Amine Hydrochloride. PubChem. [Link]

- Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

- A process for the synthesis of polyhalogenated perhaloalkylaniline compounds.

-

Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. Osaka University. [Link]

-

Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journals. [Link]

-

Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. [Link]

-

Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry (RSC Publishing). [Link]

-

General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. [Link]

-

Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry (RSC Publishing). [Link]

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl - Google Patents [patents.google.com]

- 5. CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents [patents.google.com]

- 6. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 4'-Trifluoromethoxy-biphenyl-3-ylamine Hydrochloride

This guide provides an in-depth analysis of the essential physicochemical properties of 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines critical data, robust experimental protocols, and the scientific rationale behind the characterization of this important chemical entity.

Introduction: The Significance of Physicochemical Profiling

4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride is a fluorinated biphenyl amine derivative.[1] Compounds within this class are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy (-OCF₃) group, such as increased metabolic stability and lipophilicity. As an amine hydrochloride salt, its solubility and stability are critical parameters influencing its handling, formulation, and bioavailability.[2][3]

A thorough understanding of its physicochemical properties is not merely an academic exercise; it is the foundation upon which successful drug discovery and development are built. Properties such as solubility, pKa, and stability directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers both established data and detailed methodologies for in-house verification, ensuring a robust and reproducible scientific process.

Core Compound Identification and Structure

A precise characterization begins with unambiguous identification. The fundamental details of the compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride | [1][4] |

| Synonyms | [1,1'-Biphenyl]-3-amine, 4'-(trifluoromethoxy)-, hydrochloride | N/A |

| CAS Number | 1049736-54-0 | [1] |

| Molecular Formula | C₁₃H₁₁ClF₃NO | [1][4] |

| Molecular Weight | 289.68 g/mol | [1][4] |

| Chemical Structure |  | N/A |

Key Physicochemical Properties: Data and Experimental Determination

This section details the critical physicochemical parameters of the compound. Where specific experimental data for this exact molecule is not publicly available, we present robust, validated protocols for its determination, grounded in established analytical chemistry principles for analogous compounds.

Acidity Constant (pKa)

The pKa of the conjugate acid of the aromatic amine is a crucial parameter that governs the extent of ionization at a given pH. This, in turn, dictates solubility, membrane permeability, and receptor-binding interactions. For aromatic amines, the pKa is influenced by the electron-donating or -withdrawing nature of the substituents.

Expected pKa: The pKa of an aromatic amine like this is expected to be in the range of 3-5. The trifluoromethoxy group is electron-withdrawing, which tends to decrease the basicity (and thus lower the pKa of the conjugate acid) of the aromatic amine compared to aniline.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[5][6][7] The process involves monitoring pH changes as a titrant is added to the sample solution.

Causality of Experimental Choices:

-

Solvent System: Many aromatic amines have poor aqueous solubility.[8] A co-solvent system, such as a methanol-water or ethanol-water mixture, is often necessary to ensure the compound remains dissolved throughout the titration.[5][6] A binary mixture of methanol and water (e.g., 1:9 v/v) is a common starting point.[6]

-

Titrant: A strong base, such as 0.1 N sodium hydroxide (NaOH), is used to deprotonate the amine hydrochloride.

-

Instrumentation: A calibrated pH meter with a suitable electrode is essential for accurate measurements.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 20 mg of 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride and dissolve it in a suitable volume (e.g., 50 mL) of a slightly acidified water/methanol mixture.[6]

-

Titration: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Data Collection: Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized. This point corresponds to the inflection point on a derivative plot of the titration curve.

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

Solubility is a critical factor for drug delivery and formulation. As a hydrochloride salt, this compound is expected to have higher aqueous solubility than its free base form.

Experimental Protocol: HPLC-UV Method

A common and accurate method for determining solubility involves generating a saturated solution, filtering it, and then quantifying the dissolved compound using a concentration-calibrated HPLC-UV method.

Step-by-Step Methodology:

-

Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile/water) at known concentrations. Analyze each by HPLC and create a calibration curve by plotting UV absorbance against concentration.

-

Sample Preparation: Add an excess amount of the compound to different solvents (e.g., water, phosphate-buffered saline pH 7.4) in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filtration: Filter the solutions through a 0.45 µm filter to remove undissolved solids.

-

Quantification: Dilute the filtrate appropriately and analyze it using the calibrated HPLC method. Determine the concentration from the calibration curve.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a compound is paramount. A reverse-phase HPLC method is the gold standard for analyzing non-volatile organic compounds like this one.[9]

Causality of Experimental Choices:

-

Stationary Phase: A C18 column is a versatile and common choice for separating moderately polar compounds.

-

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often with an additive like formic acid or trifluoroacetic acid to improve peak shape) is typically employed.[9][10]

-

Detector: A UV detector is suitable as the biphenyl system contains a chromophore that absorbs UV light.

Illustrative HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.[9]

Data Analysis: Purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.[9]

Workflow for HPLC Purity Analysis

Caption: General workflow for purity determination via HPLC.

Stability

Amine hydrochloride salts are generally more stable than their free base counterparts because the protonated amine is less susceptible to oxidation.[11] However, stability should be rigorously tested under stressed conditions.

Forced Degradation Study Protocol: A forced degradation study helps identify potential degradation pathways and demonstrates the stability-indicating nature of the analytical method.[11]

Stress Conditions:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat (e.g., at 80°C for 4 hours).[11]

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat (e.g., at 80°C for 4 hours).[11]

-

Oxidation: Treat the compound in solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[11]

-

Thermal Stress: Expose the solid compound to high heat (e.g., 80°C).[11]

-

Photostability: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.

Analysis: Analyze the stressed samples by the developed HPLC method. The appearance of new peaks indicates degradation. The goal is to achieve partial degradation (e.g., 5-20%) to demonstrate that the method can resolve degradants from the parent peak.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry place.[13] Amine salts can be hygroscopic, so protection from moisture is important.

Conclusion

The physicochemical properties of 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride are integral to its application in research and development. This guide provides a framework for understanding and determining these key parameters. By employing robust analytical protocols for pKa, solubility, purity, and stability, researchers can ensure data integrity and make informed decisions in their work. The methodologies described herein represent standard, validated approaches in the pharmaceutical industry, promoting both scientific accuracy and reproducibility.

References

- Eugene-Osoikhia, T. T., Taiwo, O. T., & Adegbemigun, A. (2021). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. Trop. J.

- Bentley, F. F., & Person, W. B. (1962). Spectrophotometric Determination of the pKa's of Some Aromatic Amines.

-

University of Ibadan Journals. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Available from: [Link] [Accessed January 2026].

-

Chem-Supply. 4'-(TRIFLUOROMETHYL)[1,1'-BIPHENYL]-2-AMINE SDS. Available from: [Link] [Accessed January 2026].

-

Chemexpress. 4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride. Available from: [Link] [Accessed January 2026].

-

American Fuel & Petrochemical Manufacturers. How do you detect that amine salts are forming and causing corrosion. Available from: [Link] [Accessed January 2026].

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

-

University of Glasgow Theses Service. Amine hydrochloride salts: a problem in polyurethane synthesis. Available from: [Link] [Accessed January 2026].

-

Chemical Synthesis. 4'-TRIFLUOROMETHOXY-BIPHENYL-3-YLAMINE CAS 436150-22-0. Available from: [Link] [Accessed January 2026].

-

PubChem. 4'-(Trifluoromethyl)-[1,1'-Biphenyl]-4-Amine Hydrochloride. Available from: [Link] [Accessed January 2026].

-

XHYSCI. 4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride. Available from: [Link] [Accessed January 2026].

- Maseko, S. B., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 263.

-

The Royal Society of Chemistry. Compound purity analysis and HPLC data. Available from: [Link] [Accessed January 2026].

-

Oakwood Chemical. 4'-Trifluoromethyl-biphenyl-3-ylamine. Available from: [Link] [Accessed January 2026].

-

XHYSCI. 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride. Available from: [Link] [Accessed January 2026].

-

PubChem. 4-Trifluoromethylbiphenyl. Available from: [Link] [Accessed January 2026].

-

PubChem. 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol. Available from: [Link] [Accessed January 2026].

- Pistos, C., et al. (2014). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. Bioanalysis, 6(16), 2157-2171.

- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.

-

PubChem. 4,4'-Bis[trifluoromethyl]biphenyl. Available from: [Link] [Accessed January 2026].

-

Chem-Sources. 4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride. Available from: [Link] [Accessed January 2026].

Sources

- 1. 1049736-54-0|4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. 4'-TRIFLUOROMETHOXY-BIPHENYL-3-YLAMINE HYDROCHLORIDE CAS#: 1049736-54-0 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Page loading... [guidechem.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Solubility Profile of 4'-Trifluoromethoxy-biphenyl-3-ylamine Hydrochloride

Introduction: The Critical Role of Solubility in Drug Development

4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride is a biphenyl derivative with potential applications in pharmaceutical research and development. The biphenyl moiety is a common scaffold in medicinal chemistry, and the trifluoromethoxy group can significantly influence a molecule's metabolic stability and lipophilicity. As with any potential drug candidate, a thorough understanding of its physicochemical properties is paramount, with solubility being a cornerstone of its developability. Poor aqueous solubility can lead to low bioavailability and challenging formulation development. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the solubility of 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride, offering researchers a robust framework for its characterization.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental data for 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride is not extensively published, we can infer its likely behavior based on its structural components and data from related compounds.

-

Structure: The molecule consists of a biphenyl core, a trifluoromethoxy group, and an amine hydrochloride salt.

-

Lipophilicity: The biphenyl rings and the trifluoromethoxy group contribute to the molecule's lipophilicity, suggesting a preference for organic solvents over aqueous media. The trifluoromethoxy group is a highly lipophilic substituent.

-

Ionization: The presence of the amine hydrochloride salt means the molecule will be ionized at lower pH values. The solubility of such salts is often pH-dependent, typically exhibiting higher solubility in acidic conditions where the amine is protonated.[1][2] As the pH increases towards the pKa of the amine, the free base will begin to precipitate, leading to a decrease in solubility.

-

Polymorphism: The crystalline form of the solid can significantly impact its solubility.[2] Different polymorphs of the same compound can exhibit different solubilities and dissolution rates. Therefore, characterization of the solid form used in solubility studies is crucial.

Based on these characteristics, it is anticipated that 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride will exhibit limited solubility in neutral aqueous solutions and higher solubility in acidic aqueous buffers and polar organic solvents.

Core Data: A Template for Reporting Solubility

Given the absence of published quantitative data, the following table serves as a template for researchers to populate with their experimentally determined solubility values for 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride.

| Solvent/Medium | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method |

| Purified Water | 25 | Shake-Flask | ||||

| 0.1 N HCl (pH 1.2) | 37 | 1.2 | Shake-Flask | |||

| Acetate Buffer | 37 | 4.5 | Shake-Flask | |||

| Phosphate Buffer (pH 6.8) | 37 | 6.8 | Shake-Flask | |||

| Phosphate Buffered Saline (PBS, pH 7.4) | 37 | 7.4 | Shake-Flask | |||

| Methanol | 25 | N/A | Shake-Flask | |||

| Ethanol | 25 | N/A | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Shake-Flask | |||

| Acetonitrile | 25 | N/A | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[3][4][5] This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials and Equipment:

-

4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride (solid)

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride of known concentrations in the chosen analytical solvent (e.g., a mixture of acetonitrile and water). These will be used to create a calibration curve.

-

Sample Preparation:

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).[3][4]

-

Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. It is important to discard the first few drops of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

-

-

Sample Analysis:

-

Dilute the filtered sample with the analytical solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC).

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion: A Pathway to Comprehensive Characterization

While specific, publicly available solubility data for 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride is scarce, this guide provides the necessary framework for its empirical determination. By following the detailed shake-flask protocol and adhering to the principles of good laboratory practice, researchers can generate reliable and reproducible solubility data. This information is indispensable for guiding further preclinical development, including formulation design and the interpretation of in vitro and in vivo studies. A thorough understanding of solubility is a critical first step in unlocking the therapeutic potential of this and other novel chemical entities.

References

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. Available from: [Link]

-

Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2025-08-07). Available from: [Link]

-

Towards more accurate solubility measurements with real time monitoring: a carvedilol case study. RSC Publishing. (2021-06-10). Available from: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available from: [Link]

Sources

"NMR and mass spectrometry data for 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride"

An In-Depth Technical Guide to the Spectroscopic Characterization of 4'-Trifluoromethoxy-biphenyl-3-ylamine Hydrochloride

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride is a substituted biphenyl amine, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules. The presence of a trifluoromethoxy group and an amine functionality imparts unique physicochemical properties that are valuable for modulating pharmacological activity.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the structural characterization of 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride using state-of-the-art spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will not only present the anticipated data but also delve into the causality behind the experimental choices and the logic of spectral interpretation. This document serves as a robust methodological reference for researchers engaged in the synthesis and analysis of complex organic molecules.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's core structure and properties.

-

Chemical Name: 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride

-

CAS Number: 1049736-54-0[1]

-

Molecular Formula: C₁₃H₁₁ClF₃NO[1]

-

Molecular Weight: 303.68 g/mol (for the hydrochloride salt); 267.23 g/mol (for the free base)

The numbering convention used for the assignment of NMR signals is depicted in the structural diagram below.

Caption: Molecular structure of 4'-Trifluoromethoxy-biphenyl-3-ylamine cation with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for complete characterization.

Experimental Protocol: NMR Data Acquisition

The choice of solvent is critical, especially for a hydrochloride salt. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves amine salts and its residual solvent peak does not typically interfere with key signals.

-

Sample Preparation: Accurately weigh 10-15 mg of 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆. The use of a deuterated solvent is crucial for the spectrometer to maintain a stable magnetic field (lock).

-

Transfer: Transfer the solution to a 5 mm high-precision NMR tube.

-

Instrumentation: Acquire data on a 400 MHz (or higher) NMR spectrometer.[2][3]

-

Data Acquisition: Perform standard ¹H, ¹³C{¹H}, and ¹⁹F NMR acquisitions. A relaxation delay (d1) of 1-2 seconds for ¹H and 2-5 seconds for ¹³C is recommended to ensure proper signal integration and observation of quaternary carbons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the ammonium group. The electron-withdrawing nature of the -OCF₃ group and the electron-donating/directing effects of the -NH₃⁺ group will influence the chemical shifts.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| NH₃⁺ | ~9.0 - 10.0 | Broad Singlet (br s) | 3H | Protons on the ammonium salt are acidic and exchangeable, leading to a broad signal downfield. |

| H2', H6' | ~7.7 - 7.8 | Doublet (d) | 2H | Protons ortho to the biphenyl linkage on the trifluoromethoxy-substituted ring. |

| H3', H5' | ~7.4 - 7.5 | Doublet (d) | 2H | Protons ortho to the -OCF₃ group, shifted downfield due to its electron-withdrawing nature. |

| H4, H5, H6 | ~7.2 - 7.6 | Multiplet (m) | 3H | Protons on the amine-substituted ring will appear as a complex multiplet. |

| H2 | ~7.0 - 7.2 | Singlet (or narrow t) | 1H | This proton is ortho to the amine and the biphenyl linkage, its multiplicity will depend on meta-coupling. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal all unique carbon environments within the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-NH₃⁺ (C3) | ~145 - 148 | The carbon directly attached to the electron-withdrawing ammonium group will be significantly downfield. |

| C-OCF₃ (C4') | ~148 - 150 | The carbon attached to the oxygen of the trifluoromethoxy group. |

| C1 & C1' | ~138 - 142 | Quaternary carbons of the biphenyl linkage. |

| C-H (Aromatic) | ~115 - 132 | Aromatic carbons bearing protons will resonate in this typical region. Specific shifts depend on substitution. |

| -OCF₃ | ~120 (quartet) | The carbon of the trifluoromethoxy group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly specific and provides unambiguous confirmation of the trifluoromethoxy group.

-

Predicted Chemical Shift (δ): A single resonance is expected in the range of -58 to -60 ppm (relative to CFCl₃).[4]

-

Multiplicity: The signal will be a singlet , as there are no adjacent protons or fluorine atoms for coupling. The presence of this singlet is a definitive indicator of the -OCF₃ moiety.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray Ionization (ESI) is the method of choice for this analysis, as it is a soft ionization technique suitable for polar and ionic compounds like amine hydrochlorides.

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecular ion [M+H]⁺.

-

Mass Analysis: Acquire data over a mass-to-charge (m/z) range of 50-500 to ensure detection of the molecular ion and key fragments.[5]

Predicted Mass Spectrum and Fragmentation

The analysis will be performed on the free amine form of the molecule (MW = 267.23 g/mol ) after it loses HCl in the instrument.

-

Molecular Ion: The base peak or a prominent peak is expected at m/z ≈ 268.2 , corresponding to the protonated molecule [C₁₃H₁₀F₃NO + H]⁺.

The fragmentation of the molecular ion provides a structural fingerprint. The most probable fragmentation pathways involve the cleavage of the biphenyl bond and transformations of the substituent groups.

Caption: Predicted ESI-MS fragmentation pathway for 4'-Trifluoromethoxy-biphenyl-3-ylamine.

Table of Predicted Fragments:

| m/z | Proposed Fragment | Formula | Significance |

| 268.2 | [M+H]⁺ | [C₁₃H₁₁F₃NO]⁺ | Confirms the molecular weight of the free base. |

| 251.2 | [M+H-NH₃]⁺ | [C₁₃H₈F₃O]⁺ | Loss of the neutral ammonia molecule from the protonated amine. |

| 161.0 | [C₇H₄F₃O]⁺ | - | Cleavage of the biphenyl bond, resulting in the trifluoromethoxy-phenyl cation. |

| 153.1 | [C₁₂H₉]⁺ | - | Represents the biphenyl core cation, a common fragment in biphenyl compounds. |

Integrated Data Analysis for Structural Verification

The definitive structural confirmation of 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride is achieved by synthesizing the information from all analytical techniques.

-

MS confirms the Mass: The high-resolution mass spectrum provides the exact mass and elemental composition, confirming the molecular formula.

-

¹⁹F NMR confirms the -OCF₃ Group: A singlet around -59 ppm is the unique signature of the trifluoromethoxy group.

-

¹H and ¹³C NMR build the Scaffold: The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H and ¹³C NMR spectra are used to piece together the biphenyl framework and confirm the substitution pattern (3-amino and 4'-trifluoromethoxy).

-

Synergy: For instance, the predicted downfield shifts for protons H3'/H5' in the ¹H NMR spectrum are consistent with the presence of the electron-withdrawing -OCF₃ group, which is itself confirmed by ¹⁹F NMR and contributes to the overall mass detected by MS. This self-validating system of cross-referencing data from multiple, independent techniques provides an exceptionally high degree of confidence in the final structural assignment.

Conclusion

This technical guide outlines a robust, multi-technique approach for the complete and unambiguous structural characterization of 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride. By integrating predicted data from ¹H, ¹³C, and ¹⁹F NMR with fragmentation analysis from ESI-MS, researchers can confidently verify the identity and purity of this compound. The provided protocols and interpretative logic serve as a practical reference for scientists in pharmaceutical and chemical research, ensuring the scientific integrity required for advancing drug development and materials science projects.

References

-

Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Trifluoromethylbiphenyl. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). EI mass spectra of the TFA derivative of BDB and their probable fragmentation pathway. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025). Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl. Retrieved from [Link]

Sources

The Trifluoromethoxy-Substituted Biphenylamine Scaffold: A Technical Guide to Unlocking Novel Applications

Introduction: The Strategic Convergence of Two Privileged Moieties

In the landscape of modern molecular design, the pursuit of enhanced functionality is a paramount objective. The strategic incorporation of specific structural motifs can profoundly influence a molecule's physicochemical properties, ultimately dictating its utility in diverse applications, from life-saving pharmaceuticals to cutting-edge electronics. This technical guide delves into the immense potential of a relatively underexplored class of compounds: trifluoromethoxy-substituted biphenylamines .

The biphenylamine scaffold, a robust and versatile framework, has already demonstrated its value in medicinal chemistry and materials science. Its inherent structural rigidity and tunable electronic properties make it an attractive core for developing kinase inhibitors and hole-transporting materials for organic light-emitting diodes (OLEDs). When this established scaffold is decorated with the trifluoromethoxy (-OCF₃) group, a unique synergy emerges. The -OCF₃ group, often referred to as a "super-halogen," imparts a compelling array of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic effects.[1][2]

This guide will provide a comprehensive overview of the synthesis, properties, and, most importantly, the promising applications of trifluoromethoxy-substituted biphenylamines. We will explore their potential as next-generation kinase inhibitors, advanced materials for optoelectronics, and novel agrochemicals, supported by mechanistic insights and detailed experimental considerations.

I. The Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group is a powerful modulator of molecular properties, offering distinct advantages over other fluorine-containing substituents like the trifluoromethyl (-CF₃) group.[2]

| Property | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) | Methyoxy (-OCH₃) |

| Hansch Lipophilicity Parameter (π) | +1.04 | +0.88 | -0.02 |

| Hammett Electronic Parameter (σp) | +0.35 | +0.54 | -0.27 |

| Metabolic Stability | High | High | Low (prone to O-dealkylation) |

Data compiled from various sources in medicinal chemistry literature.

The high lipophilicity of the -OCF₃ group can significantly enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability in drug candidates.[2] Furthermore, the strong carbon-fluorine bonds within the trifluoromethoxy group render it highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.[2]

From an electronic standpoint, the -OCF₃ group is electron-withdrawing, which can influence the pKa of nearby functionalities and modulate interactions with biological targets. Its unique conformational preference, often orthogonal to the plane of an aromatic ring, can also lead to favorable steric interactions within protein binding pockets.

II. Synthetic Strategies for Trifluoromethoxy-Substituted Biphenylamines

The construction of trifluoromethoxy-substituted biphenylamines can be efficiently achieved through modern cross-coupling methodologies. The two primary approaches are the Suzuki-Miyaura coupling for the formation of the C-C biaryl bond and the Buchwald-Hartwig amination for the formation of the C-N bond.

A. Suzuki-Miyaura Cross-Coupling Approach

This powerful palladium-catalyzed reaction enables the formation of the biphenyl linkage. The general strategy involves the coupling of a trifluoromethoxy-substituted aryl boronic acid with a bromoaniline or a trifluoromethoxy-substituted bromoarene with an aminophenylboronic acid.[3][4][5]

Caption: Suzuki-Miyaura cross-coupling workflow for biphenylamine synthesis.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)biphenyl-4'-amine (Hypothetical)

-

To a microwave vial, add 4-(trifluoromethoxy)phenylboronic acid (1.2 mmol), 4-bromoaniline (1.0 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and potassium phosphate (3.0 mmol).

-

Evacuate and backfill the vial with argon.

-

Add degassed tert-butanol (6 mL) and degassed water (2 mL) via syringe.

-

Seal the vial and heat in a microwave reactor at 100 °C for 30 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

B. Buchwald-Hartwig Amination Approach

This palladium-catalyzed C-N bond formation is another highly effective method. This strategy typically involves the reaction of a trifluoromethoxy-substituted aniline with a bromobiphenyl or a trifluoromethoxy-substituted bromobenzene with a biphenylamine.[6][7][8]

Caption: Buchwald-Hartwig amination workflow for biphenylamine synthesis.

Experimental Protocol: Synthesis of N-(4-(Trifluoromethoxy)phenyl)biphenyl-4-amine (Hypothetical)

-

In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add 4-bromobiphenyl (1.0 mmol) and 4-(trifluoromethoxy)aniline (1.2 mmol).

-

Add anhydrous toluene (5 mL) and seal the tube.

-

Heat the reaction mixture at 100 °C for 16 hours.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

-

Purify the residue by flash chromatography to obtain the target compound.

III. Potential Applications in Medicinal Chemistry: Targeting Kinases

The biphenylamine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5][9][10] The introduction of a trifluoromethoxy group can offer several advantages in this context:

-

Enhanced Potency and Selectivity: The lipophilic and electron-withdrawing nature of the -OCF₃ group can lead to improved binding affinity and selectivity for the target kinase.[11]

-

Improved Pharmacokinetics: The metabolic stability conferred by the -OCF₃ group can result in a longer half-life and better oral bioavailability, crucial for the development of effective oral anticancer drugs.[2]

-

Overcoming Drug Resistance: The unique steric and electronic properties of the -OCF₃ group may enable the design of inhibitors that are active against drug-resistant mutant kinases.

Caption: Mechanism of action for a kinase inhibitor.

While specific examples of trifluoromethoxy-substituted biphenylamine kinase inhibitors are not yet widely reported in the literature, the logical combination of these two privileged moieties presents a compelling strategy for future drug discovery efforts.

IV. Potential Applications in Materials Science: Advanced OLEDs

Triarylamine derivatives, including biphenylamines, are extensively used as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) due to their excellent electrochemical stability and high hole mobility.[12][13][14][15][16] The incorporation of a trifluoromethoxy group could further enhance the performance of these materials.

-

Improved Thermal and Morphological Stability: The rigidity and intermolecular interactions influenced by the -OCF₃ group could lead to more stable amorphous films, which is crucial for the longevity of OLED devices.

-

Tuning of Energy Levels: The electron-withdrawing nature of the -OCF₃ group can lower the highest occupied molecular orbital (HOMO) energy level of the biphenylamine. This can facilitate more efficient hole injection from the anode and better energy level alignment with the emissive layer.

-

Enhanced Photophysical Properties: The trifluoromethoxy substituent can influence the photoluminescence quantum yield and emission color of the material, opening up possibilities for developing new fluorescent emitters.[17][18][19]

Sources

- 1. Sci-Hub. Synthesis and herbicidal activities of novel 3‐(substituted benzyloxy or phenoxy)‐6‐methyl‐4‐(3‐trifluoromethylphenyl)pyridazine derivatives / Pest Management Science, 2011 [sci-hub.box]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. Structure-property investigations of substituted triarylamines and their applications as fluorescent pH sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorescent small molecules with alternating triarylamine-substituted selenophenothiophene and triarylborane: synthesis, photophysical properties and anion sensing studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and photophysical properties of donor-substituted phenyl-phosphachromones as potential TADF materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

4'-Trifluoromethoxy-biphenyl-3-ylamine Hydrochloride: A Strategic Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a cornerstone in modern medicinal chemistry and materials science, recognized as a privileged structure in numerous pharmacologically active agents.[1][2] The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) moiety, has become a critical tool for fine-tuning the physicochemical and biological properties of lead compounds.[3][4] This guide provides a comprehensive technical overview of 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride, a key synthetic intermediate that combines the structural rigidity of the biphenyl core with the unique electronic and metabolic advantages of the trifluoromethoxy group and the versatile reactivity of a primary amine. We will explore its inherent properties, primary synthetic routes, and its broad utility as a foundational building block for creating complex molecular architectures.

The Strategic Advantage: Deconstructing the Core Components

The utility of 4'-Trifluoromethoxy-biphenyl-3-ylamine stems from the synergistic interplay of its three key structural features. Understanding the contribution of each component is essential for leveraging this building block to its full potential.

The Trifluoromethoxy (-OCF₃) Group: A "Magic" Moiety

The trifluoromethoxy group is a highly sought-after substituent in drug design for several compelling reasons:[5]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[3] This often leads to an increased drug half-life and improved bioavailability.[6]

-

Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04.[5] This property can significantly enhance a molecule's ability to permeate biological membranes, a critical factor for reaching intracellular targets.[3]

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the -OCF₃ moiety can significantly alter the pKa of nearby functional groups and influence the electronic landscape of the aromatic system, which can be crucial for tuning binding affinity to biological targets.[5]

The Biphenyl Scaffold: A Privileged Structural Framework

The biphenyl unit is prevalent in a wide range of pharmaceuticals and advanced materials.[7] Its rigid, yet conformationally flexible, nature provides an ideal framework for presenting functional groups in a defined three-dimensional space, facilitating precise interactions with protein binding pockets or organizing molecules in liquid crystal phases.[8] Biphenyl derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

The Primary Amine (-NH₂): A Versatile Chemical Handle

The primary amine at the 3-position is the molecule's principal point of synthetic diversification. It serves as a nucleophile and a versatile precursor for a vast number of transformations, allowing for the construction of amides, sulfonamides, and nitrogen-containing heterocycles, or its conversion into other functional groups via diazotization.[8]

Physicochemical and Safety Profile

A clear understanding of the compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine hydrochloride | [9][10] |

| CAS Number | 1049736-54-0 | [9][10] |

| Molecular Formula | C₁₃H₁₁ClF₃NO | [9] |

| Molecular Weight | 289.68 g/mol | |

| Appearance | Solid (Typical) | [11] |

| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC=C(C=C2)OC(F)(F)F.Cl | [8] |

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. While specific hazard data for the hydrochloride salt is limited, general precautions for aromatic amines and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[12]

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, vapors, or mist. Avoid contact with skin and eyes.[12][13]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Store locked up.[12]

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.[14]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[14]

-

Synthesis of the Biphenyl Core: The Suzuki-Miyaura Coupling

The most prevalent and efficient method for constructing the substituted biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][15] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid (or its ester equivalent) under basic conditions.[16][17]

The synthesis of 4'-Trifluoromethoxy-biphenyl-3-ylamine typically involves coupling 3-amino-phenylboronic acid with 1-halo-4-(trifluoromethoxy)benzene or, conversely, coupling 3-halonitrobenzene with 4-(trifluoromethoxy)phenylboronic acid followed by reduction of the nitro group.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates and scales.

-

Vessel Preparation: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add 3-aminophenylboronic acid (1.1 equivalents) and the aryl halide (e.g., 1-bromo-4-(trifluoromethoxy)benzene, 1.0 equivalent).

-

Addition of Reagents: Add the base (e.g., cesium carbonate, 2.5 equivalents).[17]

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[17]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equivalents).[17]

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir overnight, monitoring by TLC or LC-MS.[17]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography to yield the desired biphenylamine product.

Synthetic Utility: Key Transformations

The true value of 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride lies in the reactivity of its primary amine, which opens a gateway to a diverse array of molecular structures.

Caption: Key synthetic transformations of the amine group.

Amide Bond Formation

The reaction of the primary amine with carboxylic acids or their activated derivatives (e.g., acyl chlorides) is a fundamental transformation for building larger molecules, particularly in the synthesis of bioactive compounds.

Protocol: General Procedure for Amide Coupling

-

Reactant Preparation: Dissolve 4'-Trifluoromethoxy-biphenyl-3-ylamine (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Coupling Agents: Add a coupling agent (e.g., HATU or EDC, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA or triethylamine, 2.0-3.0 eq).

-

Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

-